molecular formula C26H28O5 B1282622 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose CAS No. 95049-01-7

5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose

Cat. No.: B1282622
CAS No.: 95049-01-7
M. Wt: 420.5 g/mol
InChI Key: ZUNGTVUTOQJPDE-LOSJGSFVSA-N
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Description

5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose: is a chemical compound commonly used in the field of nucleoside chemistry. It is a derivative of ribose, where the hydroxyl groups at positions 1 and 2 are removed, and the hydroxyl group at position 5 is protected by a dimethoxytrityl group. This compound is significant in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose typically involves the protection of the hydroxyl group at the 5-position of ribose with a dimethoxytrityl group. This is achieved through a reaction with dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated synthesizers and controlled environments to ensure high purity and yield. The use of protective groups like dimethoxytrityl is crucial in preventing unwanted side reactions during the synthesis of complex oligonucleotides .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxytrityl group, leading to the formation of dimethoxytrityl cations.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The dimethoxytrityl group can be substituted by other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is the dimethoxytrityl cation.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of the dimethoxytrityl group with the nucleophile.

Comparison with Similar Compounds

  • 5-O-(Dimethoxytrityl)-2’-deoxythymidine
  • 5-O-(Dimethoxytrityl)-2’-deoxyuridine
  • 5-O-(Dimethoxytrityl)-2’-deoxyadenosine

Uniqueness: 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose is unique due to the absence of hydroxyl groups at positions 1 and 2, which distinguishes it from other dimethoxytrityl-protected nucleosides. This structural difference makes it particularly useful in specific synthetic applications where the presence of these hydroxyl groups would be detrimental .

Properties

IUPAC Name

(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)31-18-25-24(27)16-17-30-25/h3-15,24-25,27H,16-18H2,1-2H3/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNGTVUTOQJPDE-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](CCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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